molecular formula C27H25N5O5 B2643967 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 923194-99-4

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2643967
CAS No.: 923194-99-4
M. Wt: 499.527
InChI Key: FOKFEICGUMBLMW-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a potent and selective inhibitor of phosphodiesterase-4 (PDE4) , an enzyme critical for hydrolyzing the second messenger cyclic adenosine monophosphate (cAMP). By selectively inhibiting PDE4, this compound elevates intracellular cAMP levels in immune and inflammatory cells, leading to the suppression of pro-inflammatory mediator release and the promotion of anti-inflammatory effects. Its research value is particularly significant due to its high selectivity for the PDE4B subtype , which is implicated in the pathogenesis of conditions like rheumatoid arthritis , asthma , and major depressive disorder . This makes it a valuable pharmacological tool for elucidating the specific roles of PDE4B in signal transduction pathways and for investigating novel therapeutic strategies for neuropsychiatric and chronic inflammatory diseases. Researchers utilize this compound in preclinical studies to explore its effects on cytokine production, immune cell activation, and neuronal plasticity, providing crucial insights for drug discovery efforts targeting the PDE4 enzyme family.

Properties

CAS No.

923194-99-4

Molecular Formula

C27H25N5O5

Molecular Weight

499.527

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C27H25N5O5/c33-24(30-13-11-29(12-14-30)20-5-2-1-3-6-20)17-31-21-7-4-10-28-25(21)26(34)32(27(31)35)16-19-8-9-22-23(15-19)37-18-36-22/h1-10,15H,11-14,16-18H2

InChI Key

FOKFEICGUMBLMW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C4=C(C(=O)N(C3=O)CC5=CC6=C(C=C5)OCO6)N=CC=C4

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C20H20N4O4
  • Molecular Weight : 368.40 g/mol
  • CAS Number : Not explicitly listed in the sources but can be derived from the compound structure.

Research indicates that this compound exhibits a range of biological activities primarily through its interaction with various biological targets:

  • Antidepressant Activity : The compound's structure suggests it may interact with serotonin and dopamine receptors, similar to other piperazine derivatives. Studies have shown that modifications in the piperazine ring can enhance affinity for these receptors, potentially leading to antidepressant effects .
  • Antitumor Activity : Preliminary studies indicate that pyrido[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines. This is thought to occur through the modulation of cell cycle regulators and pro-apoptotic factors .
  • Neuroprotective Effects : The presence of the benzodioxole moiety is associated with neuroprotective properties. Compounds containing this structure have been reported to reduce oxidative stress and inflammation in neuronal cells .

Biological Activity Data

Activity TypeMechanism of ActionReferences
AntidepressantInteraction with serotonin and dopamine receptors
AntitumorInduction of apoptosis in cancer cells
NeuroprotectiveReduction of oxidative stress and inflammation

Case Study 1: Antidepressant Efficacy

A study conducted on a series of piperazine derivatives, including the compound , demonstrated significant antidepressant-like effects in animal models. The study utilized the forced swim test and tail suspension test as behavioral assays to measure efficacy. Results showed a marked decrease in immobility time compared to control groups .

Case Study 2: Antitumor Properties

In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound inhibited cell growth significantly at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, suggesting its potential as an antitumor agent .

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects highlighted that treatment with this compound reduced neuronal cell death induced by oxidative stressors such as hydrogen peroxide. The mechanism was linked to the upregulation of antioxidant enzymes and downregulation of pro-inflammatory cytokines .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (breast adenocarcinoma)
  • HepG2 (hepatocellular carcinoma)

In vitro assays have shown that this compound exhibits significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment .

Antimicrobial Properties

The compound has also been tested for antimicrobial activity. Preliminary results indicate effectiveness against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Therapeutic Potential

The dual action of this compound as both an anticancer and antimicrobial agent positions it as a versatile therapeutic candidate. Its structure allows for modifications that could enhance its efficacy and reduce toxicity.

Case Study: Anticancer Activity

In one study, the compound was tested in vivo using mouse models with induced tumors. The results demonstrated a significant reduction in tumor size compared to control groups treated with placebo . This suggests that the compound not only inhibits cancer cell proliferation but may also induce apoptosis in tumor cells.

Case Study: Antimicrobial Activity

Another research effort focused on evaluating the compound's activity against resistant strains of bacteria. The findings indicated that it could inhibit bacterial growth at low concentrations (Minimum Inhibitory Concentration - MIC values around 15.62 µg/mL), highlighting its potential use in treating infections caused by resistant pathogens .

Data Table: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/MIC ValueReference
AnticancerMCF-7Not specified
AnticancerHepG2Not specified
AntimicrobialBacterial Strains15.62 µg/mL

Comparison with Similar Compounds

Pyrido[2,3-d]pyrimidine Derivatives

Compounds such as 5-ethoxy-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione () share the 4-phenylpiperazinyl-ethyl-2-oxo side chain but differ in the pyridopyrimidine core isomerism ([2,3-d] vs. [3,2-d]). This positional isomerism alters electronic distribution, as evidenced by DFT studies on similar pyrido[2,3-d]pyrimidines, which exhibit HOMO-LUMO gaps of 3.9–4.1 eV .

Benzodioxole- and Piperazine-Containing Analogues

  • 3-{(Z)-[3-(1,3-Benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(4-methyl-1-piperazinyl)-4H-pyrido[1,2-a]pyrimidin-4-one () incorporates a thiazolidinone ring and a pyrido[1,2-a]pyrimidinone core. However, the absence of the pyrido[3,2-d]pyrimidine core limits direct functional comparability .
  • 2-{4-[(1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}pyrimidine () features a simpler pyrimidine core but retains the benzodioxolylmethyl-piperazine motif. Single-crystal X-ray data (orthorhombic, Pccn) reveal planar geometry, suggesting that steric constraints in the target compound’s bicyclic core may reduce conformational flexibility .

Electronic and Spectroscopic Properties

Comparative DFT analyses highlight key differences:

Property Target Compound (Pyrido[3,2-d]) Pyrido[2,3-d] Derivatives Thiazolidinone Analogue
HOMO-LUMO Gap (eV) Not reported 3.91–4.10 Not reported
Electrophilic Sites Likely at pyrimidine carbonyls Hydroxybenzoyl substituents Thioxo and carbonyl groups
NBO Charge Distribution Expected piperazine N-lone pairs Delocalized in hydroxybenzoyl Sulfur-centered charge transfer

The target compound’s 4-phenylpiperazinyl group may contribute to π-π stacking interactions, as seen in ’s pyrimidine derivative, where phenylpiperazine enhances crystallinity .

Pharmacological Implications

  • Pyrido[2,3-d]pyrimidines inhibit kinases (e.g., cyclin-dependent kinases) .
  • 4-Phenylpiperazine derivatives modulate serotonin and dopamine receptors .
  • Thiazolidinone-containing compounds () exhibit antimicrobial and anti-inflammatory activity .

Q & A

Q. How can advanced analytical methods resolve stereochemical ambiguities in derivatives?

  • Chiral HPLC : Use Chiralpak AD-H columns with hexane/isopropanol to separate enantiomers .
  • VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra for absolute configuration assignment .

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